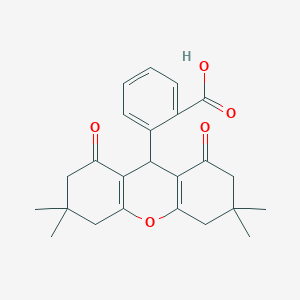![molecular formula C16H14ClNO2 B11548434 5-(allyloxy)-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B11548434.png)
5-(allyloxy)-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL is an organic compound with a complex structure that includes a chlorophenyl group, an imino group, and a prop-2-en-1-yloxy group attached to a phenol ring
Preparation Methods
The synthesis of 2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL typically involves the following steps:
Formation of the imine: The reaction between 3-chlorobenzaldehyde and 2-aminophenol in the presence of an acid catalyst forms the imine intermediate.
Alkylation: The imine intermediate is then reacted with allyl bromide in the presence of a base to introduce the prop-2-en-1-yloxy group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The phenol group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL include:
2-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENOL: Similar structure but with a different position of the chlorine atom.
2-[(E)-[(3-BROMOPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL: Similar structure but with a bromine atom instead of chlorine.
2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]PHENOL: Lacks the prop-2-en-1-yloxy group.
The uniqueness of 2-[(E)-[(3-CHLOROPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14ClNO2 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)iminomethyl]-5-prop-2-enoxyphenol |
InChI |
InChI=1S/C16H14ClNO2/c1-2-8-20-15-7-6-12(16(19)10-15)11-18-14-5-3-4-13(17)9-14/h2-7,9-11,19H,1,8H2 |
InChI Key |
XMYFBSKMPLZPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C=NC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-4-methyl-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11548355.png)
![Phenol, 2-nitro-4-[[[4-(2-phenyldiazenyl)phenyl]imino]methyl]-, 1-benzoate](/img/structure/B11548362.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11548374.png)

![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11548401.png)
![N-[(1Z)-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11548406.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11548414.png)
![2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide](/img/structure/B11548418.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol](/img/structure/B11548422.png)
![4-[(2E)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11548423.png)
![(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11548429.png)
![N-[2-(4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B11548431.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11548435.png)
![4-({(Z)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11548441.png)
